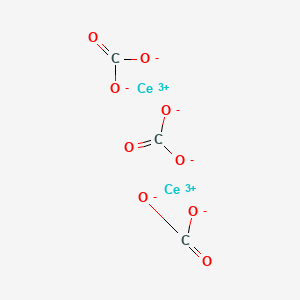

Cerium(III) carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cerium(III) carbonate, also known as cerium tricarbonate or cerous carbonate, is a chemical compound with the formula Ce₂(CO₃)₃. It is a white solid that is insoluble in water but soluble in dilute mineral acids. This compound is formed by cerium(III) cations and carbonate anions. This compound is not found in its pure form in nature but is present in cerium-bearing minerals such as bastnäsite and monazite .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium(III) carbonate can be synthesized through various methods. One common method involves the reaction of cerium(III) nitrate with sodium carbonate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain this compound .

Another method involves the use of 1,1’-carbonyldiimidazole and imidazole in a nonaqueous solvent such as acetone. This method allows for the synthesis of cerium carbonate particles without the need for heating .

Industrial Production Methods: In industrial settings, this compound is often produced by the solvent extraction method. This involves using cerium hydroxide as a raw material, which is then purified using extractants such as tributyl phosphate and liquid paraffin. The purified cerium chloride solution is then neutralized with ammonia and precipitated with ammonium bicarbonate to form this compound .

Chemical Reactions Analysis

Types of Reactions: Cerium(III) carbonate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to cerium(IV) oxide (CeO₂) when heated in the presence of oxygen.

Reduction: this compound can be reduced to cerium(III) oxide (Ce₂O₃) under specific conditions.

Substitution: this compound can react with acids to form cerium(III) salts and carbon dioxide gas.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Dilute mineral acids such as hydrochloric acid or sulfuric acid.

Major Products Formed:

Oxidation: Cerium(IV) oxide (CeO₂) and carbon dioxide (CO₂).

Reduction: Cerium(III) oxide (Ce₂O₃).

Substitution: Cerium(III) salts (e.g., cerium(III) chloride) and carbon dioxide (CO₂).

Scientific Research Applications

Cerium(III) carbonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cerium(III) carbonate is primarily related to its ability to release cerium ions (Ce³⁺) in solution. These ions can interact with various molecular targets and pathways, including:

Oxidative Stress: Cerium ions can scavenge reactive oxygen species, reducing oxidative stress in biological systems.

Catalysis: Cerium ions can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.

Antimicrobial Activity: Cerium ions can disrupt microbial cell membranes and inhibit cellular respiration, leading to antimicrobial effects.

Comparison with Similar Compounds

Cerium(III) carbonate can be compared with other cerium compounds and rare earth carbonates:

Cerium(IV) oxide (CeO₂): Unlike this compound, cerium(IV) oxide is a strong oxidizing agent and is widely used in catalysis and as a polishing agent.

Lanthanum(III) carbonate (La₂(CO₃)₃): Lanthanum(III) carbonate is similar to this compound in terms of its chemical structure and properties but is used primarily in the treatment of hyperphosphatemia in patients with chronic kidney disease.

Neodymium(III) carbonate (Nd₂(CO₃)₃): Neodymium(III) carbonate is another rare earth carbonate with similar properties to this compound but is used mainly in the production of neodymium magnets.

Properties

CAS No. |

72520-94-6 |

|---|---|

Molecular Formula |

C3H10Ce2O14 |

Molecular Weight |

550.34 g/mol |

IUPAC Name |

cerium(3+);tricarbonate;pentahydrate |

InChI |

InChI=1S/3CH2O3.2Ce.5H2O/c3*2-1(3)4;;;;;;;/h3*(H2,2,3,4);;;5*1H2/q;;;2*+3;;;;;/p-6 |

InChI Key |

DXRAHMKCEOKMDT-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[Ce+3].[Ce+3] |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[Ce+3].[Ce+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)

![5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole](/img/structure/B590916.png)

![Ethanone, 1-bicyclo[4.2.0]octa-1,3,5-trien-2-yl- (9CI)](/img/new.no-structure.jpg)

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)